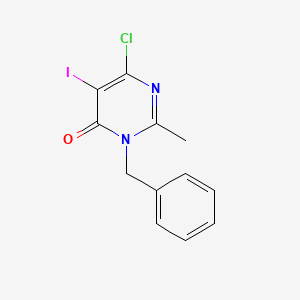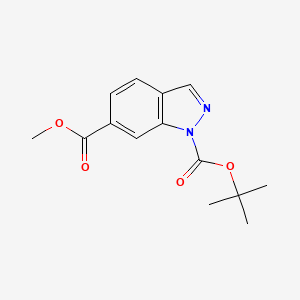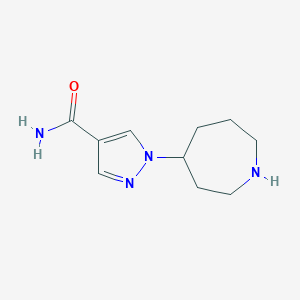
1-(Azepan-4-yl)-1H-pyrazole-4-carboxamide
Descripción general
Descripción
1-(Azepan-4-yl)-1H-pyrazole-4-carboxamide, also known as AZPC, is an organic compound belonging to the class of pyrazole derivatives. It is an important intermediate used in the synthesis of many biologically active compounds, such as drugs and agrochemicals. AZPC is an important synthetic intermediate used in the synthesis of many biologically active compounds, as well as in the development of new drugs and agrochemicals.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Synthesis and Spectral Characterisation of Some Phthalazinone Derivatives The synthesis and spectral characterization of 1H-pyrazol-4-yl and its derivatives through reactions with various electrophilic reagents have been explored. These derivatives exhibit different chemical properties and potential applications in various scientific research domains, showcasing the versatility of the 1H-pyrazol-4-yl structure in chemical synthesis (Mahmoud et al., 2012).
Experimental and Theoretical Studies on Functionalization Reactions The 1H-pyrazole-3-carboxylic acid has been utilized in functionalization reactions, resulting in various compounds with potential applications in scientific research. The study not only provides the synthesis routes but also explores the theoretical aspects of these reactions, broadening the understanding of the chemical behavior of 1H-pyrazole derivatives (Yıldırım et al., 2005).
Biological Activities
Potential Fungicide Candidates 1H-pyrazole-4-carboxamide derivatives have shown promising results as fungicide candidates against various phytopathogenic fungi. The research underlines the dual-action mode of these compounds, providing insights into their mechanism and potential applications in agricultural sciences (Zhang et al., 2023).
Synthesis and in vivo Nematocidal Evaluation The synthesis of pyrazole carboxamide derivatives, which are an important class of fungicides, has been studied, revealing that some derivatives exhibit significant nematocidal activity. This finding opens up avenues for the use of these compounds in agricultural applications, particularly in pest control (Zhao et al., 2017).
Synthesis, Characterization, and Antimicrobial Activity The synthesis and characterization of 1H-pyrazole derivatives combined with chitosan have been explored, showcasing antimicrobial activity against various bacterial and fungal strains. The study contributes to the potential use of these compounds in biomedical and pharmaceutical research (Hamed et al., 2020).
Propiedades
IUPAC Name |
1-(azepan-4-yl)pyrazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O/c11-10(15)8-6-13-14(7-8)9-2-1-4-12-5-3-9/h6-7,9,12H,1-5H2,(H2,11,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXNOBYOOZFNSGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCNC1)N2C=C(C=N2)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Azepan-4-yl)-1H-pyrazole-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



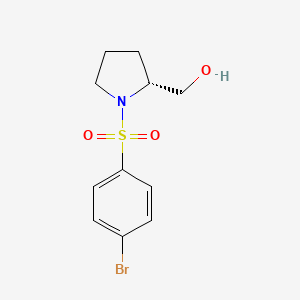
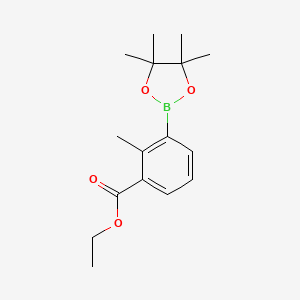
![6-Fluoroimidazo[1,2-a]pyridin-2-amine](/img/structure/B1444422.png)
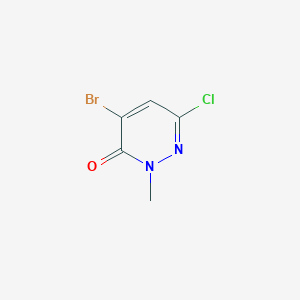


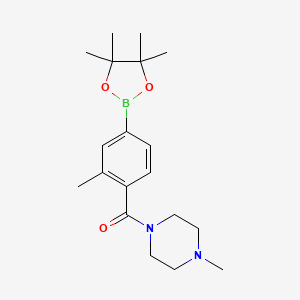
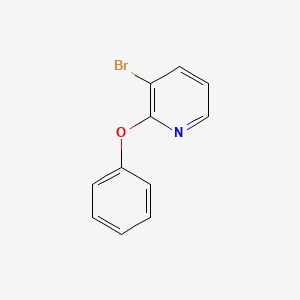
![1H-Pyrrolo[2,3-b]pyridine, 3-bromo-1-[(4-methylphenyl)sulfonyl]-5-(trifluoromethyl)-](/img/structure/B1444429.png)

![Ethyl 2-bromoimidazo[5,1-b]thiazole-7-carboxylate](/img/structure/B1444433.png)
